N-tetradecanoyl-L-Homoserine Lactone
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Overview
Description
N-tetradecanoyl-L-Homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound is part of the N-acyl homoserine lactone family, which plays a crucial role in bacterial communication and interaction with eukaryotes .
Mechanism of Action
Target of Action
N-tetradecanoyl-L-Homoserine Lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHL) family . AHLs are key players in the quorum sensing systems of Gram-negative bacteria . They act as intercellular communication signal molecules, mediating information exchange between eukaryotic plants and prokaryotic bacteria .
Mode of Action
C14-HSL interacts with its targets to control gene expression and affect cellular metabolism in bacteria . It is a small diffusible signaling molecule involved in quorum sensing . The AHLs, including C14-HSL, regulate gene expression in Gram-negative bacteria such as Echerichia and Salmonella .
Biochemical Pathways
C14-HSL affects several biochemical pathways. It is involved in the regulation of bacterial quorum sensing . In addition to bacterial communication, AHLs are involved in interactions with eukaryotes . Short-chain AHLs are easily taken up by plants and transported over long distances . They promote root elongation and growth .
Pharmacokinetics
It is known that short-chain ahls are easily taken up by plants and transported over long distances . This suggests that C14-HSL may have similar properties.
Result of Action
The action of C14-HSL results in the control of gene expression and affects cellular metabolism in bacteria . It appears later than shorter acyl chain AHLs in developing biofilms and, like other long chain AHLs, stimulates bacterial growth .
Action Environment
The action of C14-HSL is influenced by environmental factors. The action of C14-HSL is also influenced by the presence of other AHL-producing bacteria .
Biochemical Analysis
Biochemical Properties
N-tetradecanoyl-L-Homoserine Lactone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the Arabidopsis protein ALI1, which mediates the priming effects of this compound in plants .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prime plants for enhanced resistance to biotic and abiotic stress .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that the Arabidopsis protein ALI1 may interact with this compound .
Metabolic Pathways
This compound is involved in the quorum sensing pathway in Gram-negative bacteria . It may interact with various enzymes or cofactors within this pathway.
Subcellular Localization
The Arabidopsis protein ALI1, which interacts with this compound, has been found to colocalize with the plasma membrane, tonoplast, and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tetradecanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with tetradecanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the lactone ring.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: N-tetradecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or keto groups on the acyl chain.
Substitution: The acyl chain can undergo substitution reactions to introduce different functional groups or modify the chain length.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products:
Hydrolysis: Hydroxy acid derivatives.
Oxidation: Hydroxyl or keto derivatives.
Substitution: Modified acyl chain derivatives.
Scientific Research Applications
N-tetradecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing and bacterial communication.
Biology: Investigates the interactions between bacteria and eukaryotes, including plant-bacteria interactions and the role of quorum sensing in biofilm formation.
Medicine: Explores potential therapeutic applications in controlling bacterial infections by disrupting quorum sensing pathways.
Industry: Utilized in the development of biosensors and biotechnological applications to monitor and control bacterial populations
Comparison with Similar Compounds
N-tetradecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:
- N-hexanoyl-L-homoserine lactone (C6-HSL)
- N-octanoyl-L-homoserine lactone (C8-HSL)
- N-decanoyl-L-homoserine lactone (C10-HSL)
- N-dodecanoyl-L-homoserine lactone (C12-HSL)
- N-3-oxo-tetradecanoyl-L-homoserine lactone (3-oxo-C14-HSL)
This compound is unique due to its longer acyl chain, which affects its hydrophobicity and interaction with bacterial and eukaryotic cells. This compound appears later in developing biofilms and stimulates bacterial growth more effectively than shorter acyl chain homologs .
Biological Activity
N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing (QS). These compounds play crucial roles in intercellular communication among bacteria and have significant implications for plant and human health. This article explores the biological activity of C14-HSL, focusing on its effects on plants, bacteria, and human cells, supported by research findings and case studies.
Overview of this compound
- Chemical Structure : C14-HSL is characterized by a homoserine lactone ring with a tetradecanoyl acyl chain.
- Molecular Formula : C14H27NO3
- Molecular Weight : 255.35 g/mol
1. Effects on Plant Growth and Development
C14-HSL has been shown to influence plant growth, particularly in model organisms like Arabidopsis thaliana and Medicago truncatula. Studies indicate that AHLs, including C14-HSL, can alter root architecture and growth patterns in response to varying acyl chain lengths.
- Root Development : Research indicates that C14-HSL affects primary root growth and lateral root formation. The compound's impact is dependent on its concentration, with lower concentrations promoting growth while higher concentrations may inhibit it .
- Gene Expression Modulation : Transcriptome analyses reveal that exposure to AHLs leads to differential expression of genes associated with cell division and differentiation. For example, C14-HSL has been linked to altered expression of genes such as CycB1:uidA in Arabidopsis roots, suggesting a mechanism through which AHLs modulate plant development .
2. Interactions with Bacterial Pathogens
C14-HSL plays a significant role in bacterial communication and pathogenesis:
- Quorum Sensing Modulation : As a signaling molecule, C14-HSL is involved in the regulation of virulence factors in several pathogenic bacteria. For instance, it has been shown to inhibit the growth of Porphyromonas gingivalis, a bacterium associated with periodontal disease .
- Biofilm Formation : AHLs like C14-HSL are crucial for biofilm development in bacterial communities. They facilitate cooperative behavior among bacteria, enhancing survival and resistance to environmental stresses .
3. Effects on Human Cells
C14-HSL has notable implications for human health, particularly concerning oral health:
- Immunomodulatory Effects : Studies demonstrate that AHLs can elicit both immunostimulatory and immunosuppressive responses in mammalian cell lines depending on the concentration used. For example, C14-HSL has shown potential in modulating immune responses relevant to oral diseases .
- Cancer Therapeutics : The compound exhibits antiproliferative effects against certain cancer cell lines, suggesting its potential utility in cancer therapy. It has been observed to enhance radiation sensitivity in oral squamous carcinoma cells, indicating a dual role in both promoting health and combating disease .
Data Table: Biological Activities of this compound
Case Study 1: Plant Response to AHL Mixtures
A study investigated the effects of various AHL mixtures, including C14-HSL, on Arabidopsis thaliana. The results indicated that plants exposed to mixtures exhibited unique gene expression patterns compared to those exposed to single AHLs. This suggests that the combination of AHLs can prime plants for enhanced resistance against pathogens through altered jasmonate metabolism .
Case Study 2: Oral Health Implications
Research focusing on dental biofilms found that C14-HSL was present in saliva samples from patients with dental caries. Its presence correlated with changes in microbial community structure, highlighting its potential role in oral health management by influencing bacterial interactions within biofilms .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYHOXXVBVXPZ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.